molecular formula C19H21F3N4O2 B2642326 2-(3-methoxyphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide CAS No. 1775492-36-8

2-(3-methoxyphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide

Cat. No.: B2642326
CAS No.: 1775492-36-8
M. Wt: 394.398
InChI Key: XQZGWXXHUFLHKC-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide is a useful research compound. Its molecular formula is C19H21F3N4O2 and its molecular weight is 394.398. The purity is usually 95%.
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Scientific Research Applications

Pyridine Derivatives as Insecticides

  • Application : Insecticidal Activity
  • Study : The study synthesized various pyridine derivatives, including piperidinium 5-acetyl-3-cyano-4-(4'-methoxyphenyl)-6-methylpyridine-2-thiolate, and evaluated their insecticidal activities. One compound showed an insecticidal activity approximately four times that of a conventional insecticide, acetamiprid (Bakhite, A. A. Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
  • Application : Anti-Inflammatory and Analgesic Agents
  • Study : This research involved synthesizing novel compounds, including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzo-difuran-2-carboxamide, for potential use as anti-inflammatory and analgesic agents. Some compounds showed high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
  • Application : Formation of Polymeric Coordination Complexes
  • Study : The study explored the interaction between acetamidine hydrochloride and p-aminobenzamidine dihydrochloride with 3-ferrocenylmethylidene-2,4-pentanedione, resulting in pyrimidine and piperidone derivatives. These compounds were key in forming polymeric coordination complexes (Klimova, Flores‐Álamo, Klimova, Cortez Maya, & Beletskaya, 2013).
  • Application : Antimicrobial Activity
  • Study : Synthesis of a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents was conducted, with some showing comparable antibacterial and antifungal activities to standard drugs (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
  • Application : Anticonvulsant AgentThese studies illustrate the varied applications of compounds related to 2-(3-methoxyphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide in areas such as insecticidal activity, anti-inflammatory and analgesic agents, formation of coordination complexes, antimicrobial agents, and anticonvulsant drug development.
  • Study : A novel anticonvulsant drug candidate, 1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one, named “Epimidin”, was explored for related substances determination using a new HPLC method (Severina, Gubar, Bezruk, Materiienko, Ivanauskas, Bunyatyan, Kovalenko, Scupa, & Georgiyants, 2021).

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2/c1-28-15-4-2-3-13(9-15)10-18(27)25-14-5-7-26(8-6-14)17-11-16(19(20,21)22)23-12-24-17/h2-4,9,11-12,14H,5-8,10H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZGWXXHUFLHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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